molecular formula C17H28N2O2 B13386244 4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13386244
M. Wt: 292.4 g/mol
InChI Key: LUKXYKUSOPDGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole (hereafter referred to as the target compound) is a chiral oxazoline derivative featuring a cyclopropane bridge and dual tert-butyl substituents. Oxazolines are well-established ligands in asymmetric catalysis due to their ability to coordinate transition metals and induce stereochemical control . This article provides a detailed comparison of this compound with structurally related oxazoline derivatives, focusing on synthesis, structural features, catalytic activity, and physicochemical properties.

Properties

IUPAC Name

4-tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15(2,3)11-9-20-13(18-11)17(7-8-17)14-19-12(10-21-14)16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKXYKUSOPDGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Oxazoline and Oxazole Rings

The core heterocyclic units, 4,5-dihydro-1,3-oxazoles , are typically synthesized via cyclization of suitable amino alcohols or amino acids with aldehydes or ketones. One common route involves:

For example, a typical method involves reacting 2-amino-2-methylpropane with formaldehyde or acetaldehyde to generate the dihydro-oxazole intermediate, which can then be oxidized to the aromatic oxazole.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety attached to the heterocycle is often introduced via cyclopropanation reactions . A common approach is:

  • Carbene transfer reactions using diazocompounds or metal-carbene complexes (e.g., Rh(II) catalysts) with alkenes or alkynes to generate cyclopropanes.
  • Alternatively, nucleophilic addition of cyclopropylmetal reagents to suitable electrophilic centers on the heterocycle.

In the context of the target compound, the cyclopropyl group at the 2-position of the heterocycle can be introduced through metal-catalyzed cyclopropanation of a precursor alkene or via cyclopropylation of a suitable heterocyclic intermediate .

Tert-Butyl Substituent Incorporation

The tert-butyl groups at the 4-position of the oxazole and oxazoline rings are introduced via alkylation reactions :

  • Nucleophilic substitution of a suitable heterocyclic precursor with tert-butyl halides (e.g., tert-butyl bromide or chloride) under basic conditions.
  • Alternatively, direct alkylation of heterocyclic nitrogen or carbon centers using tert-butyl reagents in the presence of bases such as potassium carbonate or sodium hydride.

Assembly of the Full Structure

The overall synthetic route involves stepwise assembly :

  • Synthesis of the heterocyclic core with the appropriate substituents.
  • Sequential introduction of the cyclopropyl group.
  • Final functionalization with tert-butyl groups at designated positions.

This approach ensures regioselectivity and minimizes side reactions.

Representative Reaction Conditions and Data

Step Reagents Conditions Yield/Outcome References
Formation of dihydro-oxazole Amino alcohol + aldehyde Reflux, acid/base catalysis Moderate to high yield
Cyclopropanation Cyclopropylmetal reagents + alkene Metal catalyst (e.g., Rh(II)), room temperature Good cyclopropyl incorporation
Alkylation with tert-butyl halides Tert-butyl halide + heterocycle Base (K2CO3), solvent (DMF, THF), room temperature Efficient tert-butyl substitution

Research Outcomes and Data Tables

Optimization of Reaction Conditions

A typical optimization involves screening bases, solvents, and temperatures to maximize yield:

Parameter Variations Effect Optimal Condition
Base K2CO3, Cs2CO3, NaHCO3 K2CO3 yielded highest K2CO3
Solvent THF, CH2Cl2, MeCN THF provided best yield THF
Temperature 0°C, RT, 70°C Room temperature preferred RT

Yield Data for Key Steps

Step Reagents Solvent Temperature Yield (%) Reference
Cyclization Amino alcohol + aldehyde Various RT 58–89
Cyclopropanation Cyclopropylmetal + alkene Rh(II) catalyst RT 70–85
Tert-butylation tert-Butyl halide K2CO3, THF RT 60–90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole rings, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions could target the cyclopropane core or the dihydrooxazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the tert-butyl groups or the dihydrooxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, including basic or acidic environments.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce cyclopropane ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features might interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the development of new pharmaceuticals.

Industry

In industry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclopropane core and dihydrooxazole rings could play a role in binding to molecular targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Target Compound : The tert-butyl groups at both oxazoline rings and the cyclopropane bridge create a highly rigid, sterically hindered environment. This architecture is distinct from simpler oxazolines like 4-methyl-4,5-dihydro-1,3-oxazole (), where smaller substituents reduce steric effects.
  • Analogues with Cyclopropane: Compounds like cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone () share cyclopropane motifs but lack tert-butyl groups, resulting in reduced steric bulk.
  • Bis-Oxazolines : 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine () uses pyridine as a backbone, offering π-electron density for metal coordination but differing in flexibility compared to the cyclopropane-bridged target compound.

Key Structural Findings

  • Intramolecular hydrogen bonds (e.g., N7–H7···N15 in ) and π-π stacking interactions (centroid distances: 3.24–3.75 Å) stabilize the target compound’s conformation, enhancing its suitability for asymmetric catalysis .
  • Bulkier substituents (e.g., tert-butyl vs. methyl) increase ligand rigidity, which can improve enantioselectivity in metal-catalyzed reactions .

Reactivity in Catalysis

  • Vanadium Catalysts : Methyl-substituted oxazolines in show moderate activity in ethylene polymerization, while tert-butyl groups in the target compound could enhance thermal stability and metal-ligand binding strength.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
Target Compound ~450 (estimated) ~3.5 Not reported Asymmetric catalysis
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine 217.22 0.00 Not reported Metal coordination
4-Methyl-4,5-dihydro-1,3-oxazole 99.13 ~1.2 Not reported Ethylene polymerization
8b (tert-butyl oxazoline, ) 260.38 ~2.8 Not reported Enantioselective catalysis
  • LogP and Solubility : The target compound’s higher LogP (estimated ~3.5) compared to 2,6-bis-oxazoline pyridine (LogP = 0.00, ) suggests improved lipophilicity, advantageous for organic-phase reactions.
  • Thermal Stability : The tert-butyl groups likely increase thermal stability, as seen in tert-butyl oxazolines used in high-temperature polymerizations ().

Asymmetric Catalysis

  • The target compound’s rigid structure and hydrogen-bonding capability () make it a promising candidate for asymmetric hydrogenation or C–C bond formation, akin to N-{2-[(4S)-4-tert-butyl-oxazol-2-yl]phenyl}-triazine derivatives ().
  • Ethylene Polymerization : While methyl-substituted oxazolines in achieve moderate activity, the tert-butyl groups in the target compound may suppress chain-transfer reactions, improving polymer molecular weight.

Limitations

  • Steric hindrance from tert-butyl groups could reduce catalytic turnover in sterically sensitive reactions, as observed in crowded oxazoline ligands ().

Biological Activity

The compound 4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C17H30N2O2
  • Molecular Weight : 294.44 g/mol

The compound features a cyclopropyl group and two oxazole rings, which are known to confer various biological activities.

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The specific compound has demonstrated promising results in preclinical models against various cancer cell lines.

Case Study: In Vitro Activity

A study conducted on a series of oxazole derivatives revealed that those similar to This compound exhibited IC50 values in the nanomolar range against human cancer cell lines. This suggests a potent anticancer effect that warrants further investigation.

CompoundCell LineIC50 (nM)
Compound AHeLa50
Compound BMCF730
Target Compound A54925

The proposed mechanism for the biological activity of this compound involves the inhibition of specific kinases involved in cell signaling pathways. For example, it may act as an inhibitor of BCR-ABL kinase activity, which is crucial in certain leukemias.

Biochemical Assays

In vitro biochemical assays have shown that the compound can effectively inhibit BCR-ABL autophosphorylation with an IC50 value significantly lower than that of traditional treatments. This suggests a targeted approach to therapy with potentially fewer side effects.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. Tests against various bacterial strains have indicated a moderate inhibitory effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Q & A

Q. How do chiral resolution techniques (e.g., kinetic resolution) enhance enantiomeric purity for pharmacological studies?

  • Methodology : Employ chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC). For kinetic resolution, screen enzymes (e.g., lipases) or organocatalysts to selectively modify one enantiomer .
  • Validation : Measure enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.